molecular formula C19H25NO5 B5397014 3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5397014
M. Wt: 347.4 g/mol
InChI Key: JUWRUVAEWMSEDT-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[222]octane core This can be achieved through Diels-Alder reactions, followed by functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethoxybenzyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, strong bases like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 3-[(3,4-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
  • 3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-24-14-8-3-11(9-15(14)25-2)10-20-18(21)16-12-4-6-13(7-5-12)17(16)19(22)23/h3,8-9,12-13,16-17H,4-7,10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWRUVAEWMSEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2C3CCC(C2C(=O)O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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